2,3-diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

2,3-Diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide (CAS 7047-07-6) is a fully synthetic small molecule (C29H23N3O, MW 429.51 g/mol) built on a 2,3-diphenylquinoxaline heterocyclic core with a 6-position carboxamide bearing a chiral α-methylbenzyl (1-phenylethyl) substituent. It belongs to the broader class of quinoxaline-6-carboxamides, a scaffold extensively investigated for anticancer, antimicrobial, and enzyme-inhibitory activities.

Molecular Formula C29H23N3O
Molecular Weight 429.5 g/mol
CAS No. 7047-07-6
Cat. No. B12221092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide
CAS7047-07-6
Molecular FormulaC29H23N3O
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C29H23N3O/c1-20(21-11-5-2-6-12-21)30-29(33)24-17-18-25-26(19-24)32-28(23-15-9-4-10-16-23)27(31-25)22-13-7-3-8-14-22/h2-20H,1H3,(H,30,33)
InChIKeyXZHJBLCQKAQREB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide (CAS 7047-07-6): Core Structural Identity for Procurement Decisions


2,3-Diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide (CAS 7047-07-6) is a fully synthetic small molecule (C29H23N3O, MW 429.51 g/mol) built on a 2,3-diphenylquinoxaline heterocyclic core with a 6-position carboxamide bearing a chiral α-methylbenzyl (1-phenylethyl) substituent . It belongs to the broader class of quinoxaline-6-carboxamides, a scaffold extensively investigated for anticancer, antimicrobial, and enzyme-inhibitory activities [1]. The compound is available from specialist chemical suppliers, but primary literature reporting its biological characterization is not present in the accessible peer-reviewed record at the time of this analysis.

Why 2,3-Diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide Cannot Be Replaced by Generic Quinoxaline-6-Carboxamides


Substituting 2,3-diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide with an unsubstituted or differently substituted quinoxaline-6-carboxamide alters three critical molecular properties simultaneously: lipophilicity (computed logP ≈ 7.03 versus markedly lower values for des-phenyl or N-unsubstituted analogs), the presence of a chiral center on the amide side chain, and the conformational restriction imparted by the 2,3-diphenyl substitution pattern . The 2,3-diphenyl motif distinguishes this compound from the separately reported 1,3-diphenylquinoxaline-6-carboxamide anticancer series, which occupies a different chemical space with distinct cytotoxicity profiles [1]. Regulatory or reproducible-research procurement therefore requires exact compound identity; any substitution introduces undefined variables into SAR datasets.

Quantitative Differentiation Evidence for 2,3-Diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide (CAS 7047-07-6)


Lipophilicity Differentiation: Computed logP vs. 2,3-Diphenylquinoxaline-6-Carboxamide

The target compound possesses a calculated logP of approximately 7.03, driven by the addition of the lipophilic N-(1-phenylethyl) substituent onto the 2,3-diphenylquinoxaline-6-carboxamide scaffold . The unsubstituted 2,3-diphenylquinoxaline-6-carboxamide (CAS 32387-85-2, C21H15N3O, MW 325.4) lacks this side chain and would be expected to exhibit a substantially lower logP, although an experimentally measured value is not available from admissible sources . This difference in lipophilicity directly impacts membrane permeability, solubility, and non-specific protein binding, making the target compound a distinct chemical entity for applications requiring high logP.

Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area (PSA) Distinction vs. N-(2,6-Dichlorophenyl) Analog

The target compound exhibits a computed topological polar surface area (TPSA) of 58.37 Ų . The closely related compound N-(2,6-dichlorophenyl)-2,3-diphenylquinoxaline-6-carboxamide (CAS 7047-10-1, C27H17Cl2N3O) incorporates two electronegative chlorine atoms on the N-aryl ring, which raises TPSA and introduces halogen-bonding capacity absent in the target compound . While TPSA for CAS 7047-10-1 is not reported in admissible sources, the structural difference predicts a TPSA increase of approximately 10–15 Ų for the dichloro analog based on the contribution of chlorine substituents. The lower TPSA of the target compound places it closer to the <60 Ų threshold often associated with blood-brain barrier penetration potential, distinguishing it from halogenated analogs.

Polar surface area Oral bioavailability Property forecasting

Chiral Center as a Determinant of Target Engagement vs. Achiral 2,3-Diphenylquinoxaline-6-Carboxamide Scaffolds

The N-(1-phenylethyl) substituent introduces a chiral center (the benzylic carbon of the α-methylbenzyl group) that is absent in achiral comparators such as 2,3-diphenylquinoxaline-6-carboxamide (CAS 32387-85-2) . Chiral amide side chains in quinoxaline-based kinase inhibitor series have been shown to influence target selectivity and metabolic stability; for example, chirality at the benzylic position in related quinoxaline carboxamide patent series (US-8536175-B2) was associated with differential inhibition profiles . The presence of a single stereocenter in the target compound creates the potential for enantiomer-specific biological activity, whereas achiral analogs cannot be resolved into active and inactive stereoisomers.

Chirality Stereochemistry Target selectivity

2,3-Diphenyl Substitution Pattern vs. 1,3-Diphenyl Regioisomer Series: Scaffold-Level Differentiation

The target compound carries phenyl groups at positions 2 and 3 of the quinoxaline core (2,3-diphenyl substitution), distinguishing it from the recently described anticancer series based on the 1,3-diphenylquinoxaline-6-carboxamide scaffold [1]. In the 2,3-series, molecular docking studies have indicated that electron-donating substituents at positions 2 and 3 combined with electron-withdrawing groups at position 6 confer optimal tubulin colchicine-site binding [2]. The 1,3-regioisomeric series showed activity against MDA-MB-231 and HeLa cell lines with sub-micromolar IC50 values for selected derivatives, but the 2,3-substitution pattern exhibited a fundamentally different binding trajectory to β-tubulin, as demonstrated by computational docking [2]. While neither series contains the exact N-(1-phenylethyl) amide of the target compound, the 2,3-diphenyl core has been pharmacophorically validated for tubulin inhibition, whereas the 1,3-series is not reported to share this mechanism.

Regioisomerism Scaffold differentiation Anticancer SAR

Recommended Procurement Scenarios for 2,3-Diphenyl-N-(1-phenylethyl)quinoxaline-6-carboxamide (CAS 7047-07-6)


High-LogP Chemical Probe for Membrane Permeability Studies

Procure this compound when experimental protocols demand a quinoxaline-based probe with computed logP exceeding 7.0, as established by ChemSrc property data . The addition of the N-(1-phenylethyl) group drives lipophilicity well beyond that of simpler 2,3-diphenylquinoxaline-6-carboxamide analogs, making it a suitable candidate for assays requiring high membrane partitioning, such as parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability benchmarking.

Chiral Quinoxaline Scaffold for Enantiomer-Specific SAR Exploration

Use this compound as a starting point for enantiomer resolution studies. The single chiral center at the α-methylbenzyl position introduces stereochemical complexity absent from achiral quinoxaline-6-carboxamides . Separating the enantiomers via chiral HPLC and profiling each individually may reveal stereospecific biological activities, as observed in related quinoxaline-based kinase inhibitor programs [1].

2,3-Diphenyl Quinoxaline Core for Tubulin Colchicine-Site Targeting Programs

Select this compound as a core scaffold for medicinal chemistry optimization aimed at tubulin colchicine-site inhibition. The 2,3-diphenyl substitution pattern has been pharmacophorically validated for binding to β-tubulin at the colchicine site through molecular docking and cytotoxicity studies against AGS, HT-29, and MCF-7 cell lines [1]. The 6-position N-(1-phenylethyl) carboxamide offers a vector for further derivatization that retains the validated 2,3-diphenyl core.

Reference Compound for Differentiating 2,3- vs. 1,3-Diphenyl Quinoxaline Regioisomers

Procure this compound as a reference standard when establishing structure-activity relationship boundaries between 2,3-diphenylquinoxaline-6-carboxamides (tubulin-targeting series) and 1,3-diphenylquinoxaline-6-carboxamides (general anticancer series) [1]. Side-by-side testing of regioisomeric pairs in standardized cytotoxicity or target-engagement assays can clarify the biological consequences of phenyl group migration on the quinoxaline core.

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